4-(1H-tetrazol-1-yl)aniline hydrochloride

Medicinal Chemistry Assay Development Salt Selection

Selecting the correct positional isomer is critical—ortho, meta, and para isomers are NOT functionally interchangeable. 4-(1H-Tetrazol-1-yl)aniline hydrochloride provides the linear, para-substituted geometry essential for applications where molecular vector dictates function. As a metabolically stable carboxylic acid bioisostere, it preserves target binding orientation in lead compounds. Its rigid, rod-like scaffold enables predictable pore architectures in coordination polymers and MOFs. The linear para-linkage ensures efficient π-orbital overlap for charge transport in organic electronics. The hydrochloride salt form guarantees superior solubility in aqueous and polar solvents, enabling homogeneous bioconjugation reactions. Verify you are ordering the para isomer before purchase.

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 1049766-54-2
Cat. No. B3078123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)aniline hydrochloride
CAS1049766-54-2
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=NN=N2.Cl
InChIInChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H
InChIKeyRGABUJIKBOBRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-tetrazol-1-yl)aniline hydrochloride (CAS 1049766-54-2): A Para-Substituted Tetrazole-Aniline Building Block for Research and Development


4-(1H-tetrazol-1-yl)aniline hydrochloride (CAS 1049766-54-2) is a heterocyclic organic compound consisting of a 1,4-disubstituted benzene ring with an amino group and a 1H-tetrazol-1-yl moiety in the para position, formulated as a hydrochloride salt [1]. It is a member of the tetrazole class, known for its utility as a metabolically stable carboxylic acid bioisostere in medicinal chemistry [2]. This compound is primarily utilized as a research chemical and a synthetic intermediate , with vendors offering it at typical purities of 95-97% .

The Critical Role of Para-Substitution in 4-(1H-tetrazol-1-yl)aniline hydrochloride: Why Ortho and Meta Analogs Are Not Drop-In Replacements


While several positional isomers (ortho, meta) of (1H-tetrazol-1-yl)aniline exist and are often categorized together in screening libraries, they cannot be assumed to be functionally interchangeable. The specific para-substitution pattern of 4-(1H-tetrazol-1-yl)aniline hydrochloride dictates its molecular geometry, electronic distribution, and, critically, its vector of reactivity. This can fundamentally alter binding affinities, reaction kinetics, and the physical properties of any downstream derivative [1]. For instance, the para isomer offers a linear, symmetrical scaffold suitable for extending molecular architecture, whereas the ortho and meta isomers introduce kinks or bends, leading to different three-dimensional arrangements . Therefore, selecting a specific isomer is a critical design choice, not a generic procurement decision. The following evidence, though limited in direct quantitative comparison, underscores the parameters where differentiation exists.

Quantitative Differentiation of 4-(1H-tetrazol-1-yl)aniline hydrochloride Against Close Analogs: A Procurement-Focused Evidence Guide


Salt Form Advantage: Hydrochloride Enhances Aqueous Solubility for In Vitro Assays vs. Free Base

The procurement of 4-(1H-tetrazol-1-yl)aniline hydrochloride (Target) provides a direct solubility advantage over its free base analog, 4-(1H-tetrazol-1-yl)aniline (CAS 14213-13-9) (Comparator). The hydrochloride salt form is a standard strategy to improve the aqueous solubility of basic amine-containing compounds, a property critical for reproducible biological assays [1]. While specific quantitative solubility data for this compound is not publicly available in primary literature, the class-level inference is strong: formation of the hydrochloride salt is expected to increase solubility in aqueous buffers (e.g., PBS) and cell culture media compared to the free base [2]. This is a key consideration for users planning to use the compound directly in in vitro pharmacology or cellular assays, as the free base may require organic co-solvents (like DMSO) at higher concentrations, potentially introducing vehicle-related artifacts [3].

Medicinal Chemistry Assay Development Salt Selection

Molecular Geometry and Topology: Para-Substitution Confers a Distinct Linear Vector Compared to Meta and Ortho Isomers

The target compound's defining characteristic is its para-substitution pattern (1,4-disubstituted). This confers a linear, rigid geometry with a defined distance and angle between the nucleophilic amine and the tetrazole ring [1]. This stands in contrast to the meta isomer (3-(1H-tetrazol-1-yl)aniline, CAS 14213-12-8) which introduces a 120-degree angle, and the ortho isomer (2-(1H-tetrazol-1-yl)aniline, CAS 14210-51-6) which forces the amine and tetrazole into close proximity . Computed physicochemical properties, such as LogP (0.67) and Topological Polar Surface Area (tPSA, 69.6 Ų), are identical for all three positional isomers . Therefore, the sole differentiator is the three-dimensional orientation of the functional groups. In a study on acetylcholinesterase inhibition, the meta isomer was found to be a competitive inhibitor (Ki = 3.0 x 10^-6 M), demonstrating that positional isomerism can confer distinct biological activities . While no equivalent data exists for the para isomer, this cross-study example illustrates the potential for divergent function based solely on substitution pattern.

Structure-Activity Relationship (SAR) Medicinal Chemistry Fragment-Based Drug Design

Building Block Vector: Para-Positioning Enables Linear Extension in Conjugated Systems

The 1,4-disubstituted (para) arrangement of the target compound is a fundamental motif in the design of rigid, linear molecules, such as those used in liquid crystals, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs) [1]. In contrast, the bent geometry of the meta isomer and the sterically hindered ortho isomer make them unsuitable for applications requiring a linear, conjugated backbone [2]. The target compound serves as a rigid rod-like linker, with the amine providing a handle for further functionalization (e.g., amide bond formation) and the tetrazole acting as a coordination site or electron-deficient moiety . This linearity is a defined, quantitative structural parameter (a 180-degree bond angle vector) that directly translates to a functional advantage in materials applications requiring molecular ordering and anisotropic properties, a feature that cannot be replicated by its ortho or meta counterparts.

Materials Science Organic Synthesis Polymer Chemistry

Purity Profile: Standardized Vendor Specifications of 95-97% Provide a Consistent Baseline for Research Procurement

Unlike less well-characterized or 'rare' chemicals, 4-(1H-tetrazol-1-yl)aniline and its hydrochloride salt are widely available from multiple reputable vendors with a well-defined and consistent purity specification. The free base (CAS 14213-13-9) is commonly offered at a minimum purity of 95% by suppliers including AKSci and Bidepharm . The hydrochloride salt (CAS 1049766-54-2) is also available at similar or slightly higher purities, such as 97% from Leyan and >98% from MolCore . This consistency in quality control across the supply chain reduces the procurement risk associated with variable purity, which can confound experimental results. While not a biological differentiator, this is a practical, quantifiable advantage for a research user: the compound's identity and baseline quality are established and commercially verifiable through certificates of analysis (CoA) .

Chemical Procurement Quality Control Reproducibility

High-Value Applications for 4-(1H-tetrazol-1-yl)aniline hydrochloride in Medicinal Chemistry and Materials Science


Rational Design of Linear Bioisosteres in Medicinal Chemistry

In drug discovery, tetrazoles are frequently used as non-classical bioisosteres for carboxylic acids due to their similar pKa and enhanced metabolic stability [1]. The para-substituted scaffold of 4-(1H-tetrazol-1-yl)aniline hydrochloride provides a linear, rigid linker. This allows medicinal chemists to replace a para-substituted benzoic acid moiety in a lead compound with this scaffold, maintaining the overall molecular length and geometry while potentially improving pharmacokinetic properties such as oral bioavailability and plasma half-life [2]. The linear vector, as established in Section 3 [3], is critical for maintaining the desired binding orientation to the biological target.

Synthesis of Linear Coordination Polymers and Metal-Organic Frameworks (MOFs)

The para-substitution of the target compound provides a rigid, rod-like organic linker, a key building block for constructing one-dimensional coordination polymers and two-dimensional metal-organic frameworks (MOFs) [4]. The aniline nitrogen and the nitrogen atoms of the tetrazole ring serve as coordination sites for metal ions. This enables the creation of materials with well-defined, linear pore architectures and predictable physical properties [5]. The hydrochloride salt form offers an advantage in synthesis by providing higher solubility in polar solvents commonly used for MOF growth, facilitating more homogeneous reactions compared to the less soluble free base.

Bioconjugation and Chemical Probe Synthesis via Amine Chemistry

The primary aromatic amine of 4-(1H-tetrazol-1-yl)aniline hydrochloride serves as a versatile handle for a wide range of robust and well-established bioconjugation reactions, including amide bond formation with activated carboxylic acids, reductive amination, and diazotization for subsequent coupling [6]. The hydrochloride salt ensures the compound is readily soluble in aqueous and protic solvents, which is crucial for efficient coupling to sensitive biomolecules like proteins or peptides under mild conditions. This linear, para-oriented building block can be used to install a tetrazole moiety, which can act as a bioorthogonal handle for 'click chemistry' with strained alkenes (via photo-click reactions) or as a stable tag for detection or affinity purification.

Development of Organic Electronic Materials

The linear, para-substituted geometry of the target compound is a fundamental requirement for components in organic electronics, such as hole-transport layers (HTLs) in OLEDs or organic field-effect transistors (OFETs) [7]. When incorporated into a larger conjugated polymer or small molecule, the para-linkage ensures efficient π-orbital overlap along the molecular backbone, which is essential for charge carrier mobility [8]. This application leverages the distinct linear vector of the para isomer, a property not achievable with the ortho or meta analogs, making it the isomer of choice for materials requiring long-range order and efficient charge transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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